N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide
Description
N-{2,2,2-Trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide backbone substituted with a 2,2,2-trichloroethyl group and a 4-sulfamoylphenyl moiety. This compound belongs to a class of trichloroethyl carboxamides, which are frequently explored for their bioactivity, including enzyme inhibition and antimicrobial properties .
Properties
Molecular Formula |
C14H13Cl3N4O3S |
|---|---|
Molecular Weight |
423.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13Cl3N4O3S/c15-14(16,17)13(21-12(22)9-2-1-7-19-8-9)20-10-3-5-11(6-4-10)25(18,23)24/h1-8,13,20H,(H,21,22)(H2,18,23,24) |
InChI Key |
MTFNWGJDFRUAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-sulfamoylphenyl isocyanate to form an intermediate, which is then reacted with pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles like thiols or amines replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.
Substitution: Thiols, amines; conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiol-substituted or amine-substituted derivatives.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trichloromethyl and sulfamoyl groups into target molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the sulfamoyl group can interact with active sites of enzymes, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazolyl Derivatives
Compounds such as N-(2,2,2-trichloro-1-((5-(aryl amino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (Scheme 1 in ) share the trichloroethyl-carboxamide core but replace the pyridine ring with a 1,3,4-thiadiazole heterocycle. This substitution introduces sulfur atoms, which alter electronic properties and enhance π-π stacking interactions. Synthesis involves halogenation of β-alanine derivatives followed by cyclization with thiosemicarbazides, differing from the pyridine-based target compound’s route .
Acrylamide and Cinnamamide Derivatives
(S5) and (S6) () are analogs featuring acrylamide (E)-3-(thiophen-3-yl) and cinnamamide backbones, respectively. These compounds retain the trichloroethyl group but lack the sulfamoylphenyl moiety. Their synthesis emphasizes thiophene or cinnamoyl linkages, which confer distinct conformational flexibility compared to the rigid pyridine ring in the target compound.
Hydrazone-Type Modifications
highlights hydrazone derivatives synthesized from 3-(N-(4-sulfamoylphenyl)amino)propanoic acid. These compounds replace the trichloroethyl group with hydrazone linkages, reducing steric hindrance but increasing solubility due to the polar hydrazone group .
Table 1: Structural Comparison of Key Analogues
Enzyme Binding Affinity
The target compound’s sulfamoyl group enables hydrogen bonding with residues like Arg 221 in GADD34:PP1, as observed in S5 and S6 (). However, S5 (binding energy: -12.3286 kcal/mol, RMSD 1.3 Å) and S6 (-12.3140 kcal/mol, RMSD 5.4 Å) rely on hydrophobic interactions due to their thiourea and cinnamoyl groups, whereas the target compound’s sulfamoyl group may facilitate stronger polar contacts .
Antimicrobial Potential
Thiadiazolyl derivatives () and saccharin-tetrazolyl analogs () exhibit pH-dependent antimicrobial activity, attributed to their ionizable sulfamoyl and thiadiazole groups.
Computational Docking and ADMET Properties
Docking Studies
AutoDock Vina () and UCSF Chimera () were critical in analyzing binding modes. The target compound’s pyridine ring and sulfamoyl group likely position it deeper into enzyme pockets compared to S5/S6 , which exhibit variable RMSD (1.3–12.0 Å) due to flexible cinnamoyl chains .
ADMET Predictions
The sulfamoyl group could mitigate toxicity by enhancing target specificity .
Biological Activity
N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity based on diverse scientific sources, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Details |
|---|---|
| CAS Number | 294658-36-9 |
| Molecular Formula | C11H13Cl3N4O3S2 |
| Molecular Weight | 419.7 g/mol |
| IUPAC Name | N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl]pyridine-3-carboxamide |
The compound features a trichloroethyl group and a sulfamoylphenyl moiety, which contribute to its unique chemical behavior and potential biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various synthesized compounds revealed that derivatives containing the sulfamoylphenyl group showed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anticancer Activity
In vitro studies have demonstrated the compound's cytotoxic effects on several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The compound was found to induce apoptosis in these cells, with an IC50 value of approximately 39.2 μM against MDA-MB-231 cells. The proposed mechanism of action involves inhibition of key signaling pathways related to cell proliferation and survival .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis.
- Signal Transduction Modulation : The compound can modulate pathways like the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cancer development .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of bacterial strains. Results indicated that modifications to the sulfamoyl group significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Study 2: Cancer Cell Viability
In another study assessing the anticancer potential, the compound was tested against different cell lines using MTT assays. The findings revealed that not only did it reduce cell viability significantly, but it also triggered apoptosis as evidenced by increased caspase activity in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
